![molecular formula C9H9BrN2O2 B11756481 (R)-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11756481.png)
(R)-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a chiral compound that belongs to the class of oxazinones This compound is characterized by its unique structure, which includes a bromine atom, two methyl groups, and a pyrido[3,2-b][1,4]oxazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with substituted aminophenols and appropriate brominating agents.
Bromination: The aminophenol is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: The brominated intermediate undergoes cyclization with suitable reagents to form the oxazinone ring.
Industrial Production Methods
Industrial production of ®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one may involve large-scale bromination and cyclization processes. These processes are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced oxazinone derivatives.
Substitution: Formation of substituted oxazinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Mecanismo De Acción
The mechanism of action of ®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and the oxazinone ring play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2,8-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 2,8-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Uniqueness
®-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to its chiral nature and the presence of both bromine and methyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C9H9BrN2O2 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
(2R)-6-bromo-2,8-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C9H9BrN2O2/c1-4-3-6(10)11-8-7(4)14-5(2)9(13)12-8/h3,5H,1-2H3,(H,11,12,13)/t5-/m1/s1 |
Clave InChI |
IZWHNRMZBADPRF-RXMQYKEDSA-N |
SMILES isomérico |
C[C@@H]1C(=O)NC2=C(O1)C(=CC(=N2)Br)C |
SMILES canónico |
CC1C(=O)NC2=C(O1)C(=CC(=N2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



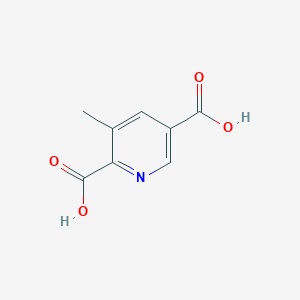
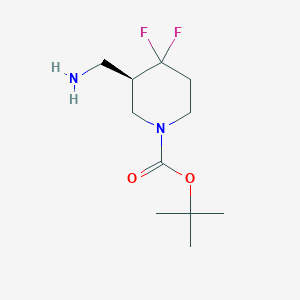
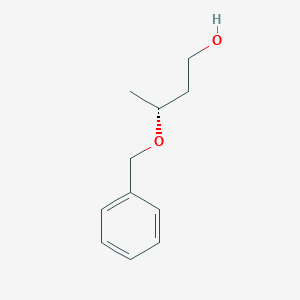
![{[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene](/img/structure/B11756416.png)


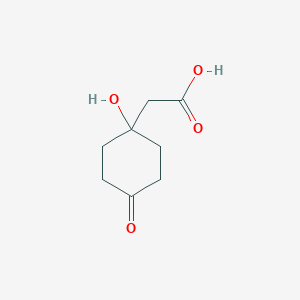

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756433.png)
![7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756441.png)
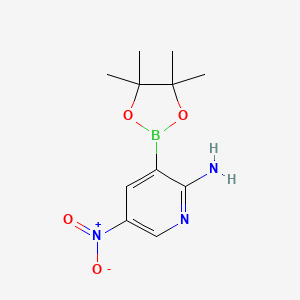

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756454.png)
